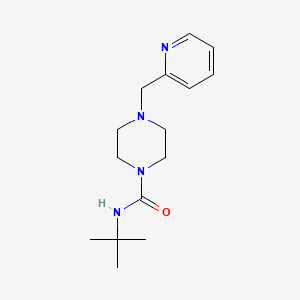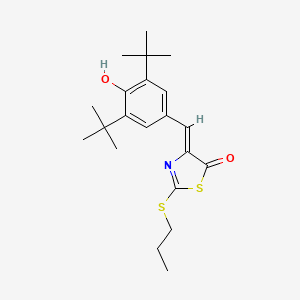![molecular formula C14H10F2O2S B4681522 1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)
1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one
Descripción general
Descripción
1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one, also known as DFP-1080, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the chalcone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, it has been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one for lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that it may exhibit off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the study of 1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the identification of new molecular targets for this compound, which could lead to the development of more effective cancer therapies. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic effects.
Aplicaciones Científicas De Investigación
1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one has been studied extensively for its potential use in scientific research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been reported to possess anti-inflammatory, antioxidant, and antiviral activities. These properties make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(Z)-1-[3-(difluoromethoxy)phenyl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-14(16)18-11-4-1-3-10(9-11)13(17)7-6-12-5-2-8-19-12/h1-9,14H/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXSVBXDQYZBAR-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C\C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylthio)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4681443.png)
![5-ethyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4681460.png)
![4-fluoro-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4681465.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4681469.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4681477.png)


![N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)
![propyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681507.png)
![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4681530.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4681548.png)